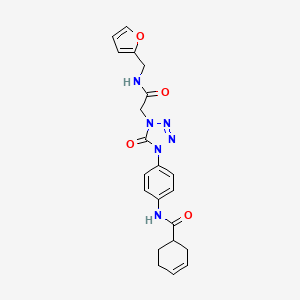

N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclohex-3-enecarboxamide

Description

This compound is a heterocyclic carboxamide featuring a tetrazole core (5-oxo-4,5-dihydro-1H-tetrazol-1-yl), a furan-2-ylmethyl substituent, and a cyclohex-3-enecarboxamide moiety. The tetrazole ring, a nitrogen-rich heterocycle, is non-aromatic due to its partial saturation, which may enhance metabolic stability compared to aromatic analogs. Such structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic recognition motifs .

Properties

IUPAC Name |

N-[4-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O4/c28-19(22-13-18-7-4-12-31-18)14-26-21(30)27(25-24-26)17-10-8-16(9-11-17)23-20(29)15-5-2-1-3-6-15/h1-2,4,7-12,15H,3,5-6,13-14H2,(H,22,28)(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAKONDMYMHRJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclohex-3-enecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C21H20N6O5

- Molecular Weight : 436.4 g/mol

- CAS Number : 1396806-81-7

The structure includes functional groups such as amides and a tetrazole ring, which are known to contribute to various biological activities.

1. Antimicrobial Activity

Research indicates that derivatives of tetrazole, including those similar to this compound, exhibit significant antimicrobial properties. For example:

- A study reported that certain tetrazole derivatives demonstrated minimal inhibitory concentrations (MICs) ranging from 0.25 to 16 µg/mL against various bacterial strains, outperforming standard antibiotics like ciprofloxacin .

2. Anticancer Activity

The compound's structure suggests potential anticancer properties due to the presence of the furan and tetrazole moieties. In vitro studies have shown:

- Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, with IC50 values often below those of established chemotherapeutics such as doxorubicin .

3. Enzyme Inhibition

This compound may also inhibit specific enzymes:

- Similar compounds have shown dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases .

Structure–Activity Relationship (SAR) Analysis

SAR studies reveal that the presence of electron-donating groups and specific ring structures significantly enhance biological activity. For instance:

- The introduction of methyl groups on the phenyl ring has been correlated with increased cytotoxicity against cancer cells .

Molecular Interactions

Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic contacts, which may facilitate their inhibitory effects on enzymes and cancer cell proliferation .

Case Study 1: Antimicrobial Efficacy

In a comparative study, a series of tetrazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxtetrazol...) exhibited MIC values significantly lower than traditional antibiotics, highlighting their potential as new antimicrobial agents .

Case Study 2: Cancer Cell Line Testing

Another study evaluated the cytotoxic effects of various derivatives on human cancer cell lines. The results showed that certain derivatives had IC50 values lower than those of doxorubicin, suggesting a promising avenue for further anticancer drug development .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

1. Antimicrobial Activity

Research indicates that derivatives of this compound have shown promising antimicrobial properties. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a derivative exhibited significant inhibition of bacterial growth, suggesting potential use as an antimicrobial agent in clinical settings.

2. Antitumor Potential

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies revealed that it possesses antiproliferative activity with IC50 values below 10 µM against human cancer cell lines such as A431 (human epidermoid carcinoma). This suggests its potential as an anticancer drug candidate.

3. Enzyme Inhibition

Similar compounds have been noted for their inhibitory effects on key enzymes such as urease and acetylcholinesterase. The mechanism involves binding to the active site of these enzymes, leading to decreased activity. This property could be leveraged for therapeutic interventions in conditions where enzyme regulation is critical.

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the biological efficacy of this compound. Key insights include:

| Modification | Effect on Activity |

|---|---|

| Thiadiazole Ring | Enhances cytotoxicity |

| Furan Moiety | Contributes to stability and reactivity |

| Tetrazole Group | Improves enzyme inhibition properties |

The presence of the thiadiazole ring has been linked to increased cytotoxicity, while modifications in substituents can significantly alter potency against cancer cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various thiadiazole derivatives against bacterial strains. The tested compound showed significant inhibition against both Staphylococcus aureus and Escherichia coli, indicating its potential as a new class of antimicrobial agents.

Case Study 2: Antitumor Activity

In vitro studies detailed in Cancer Letters reported that a structurally similar compound demonstrated potent antiproliferative effects on A431 cells. The study highlighted the importance of the furan and tetrazole moieties in enhancing cytotoxicity, paving the way for further development of this class of compounds as anticancer therapies.

Comparison with Similar Compounds

Research Findings and Implications

- Biological Activity: ’s thiazolidinones show antimicrobial activity (MIC: 2–8 µg/mL), while tetrazole-coumarin hybrids () exhibit anticancer properties. The target compound’s activity remains unstudied, but its structure suggests protease or kinase targeting .

- Crystallography : SHELX software () could resolve the target compound’s conformation, particularly the tetrazole ring’s puckering and hydrogen-bonding networks with the furan group .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for this compound, and what optimization strategies are recommended to improve yield and purity?

- Answer : The synthesis involves multi-step reactions, including amide coupling (using EDC/DCC as coupling agents in DMF or DCM) and cyclization steps. Critical intermediates include the tetrazole ring and furan-2-ylmethylamine. Optimization requires controlled temperature (0–25°C), inert atmospheres, and purification via column chromatography. Solvent selection (e.g., DMF for solubility vs. DCM for minimizing side reactions) and stoichiometric ratios of coupling agents are pivotal for reducing byproducts .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Answer :

- Spectroscopy : H/C NMR confirms functional groups (e.g., amide protons at δ 7.5–8.5 ppm, furan protons at δ 6.2–7.4 ppm). Mass spectrometry (HRMS) validates molecular weight (±1 Da accuracy) .

- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves 3D structure, including hydrogen bonding networks and torsion angles. SHELXL refines anisotropic displacement parameters, while SHELXE aids in phase determination for twinned crystals .

Q. What are the primary functional groups influencing reactivity, and how do they dictate reaction pathways?

- Answer : The tetrazole ring (5-oxo-4,5-dihydro-1H-tetrazol-1-yl) is redox-active, enabling coordination with metal ions. The cyclohexene carboxamide enhances conformational flexibility, while the furan-2-ylmethyl group participates in π-π stacking. Reactivity hotspots include the amide bond (susceptible to hydrolysis under acidic/basic conditions) and the tetrazole’s NH group (prone to alkylation) .

Advanced Research Questions

Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electron transfer kinetics. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonds between the tetrazole NH and catalytic residues) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., varying IC values across studies)?

- Answer :

- Purity Validation : Use HPLC (≥95% purity) and elemental analysis to rule out impurities.

- Assay Standardization : Compare activity under uniform conditions (e.g., pH 7.4 buffer, 37°C).

- Structural Analog Testing : Evaluate derivatives (e.g., replacing furan with thiophene) to isolate structure-activity relationships (SAR). Discrepancies may arise from solvent effects (DMSO vs. aqueous buffers) on aggregation .

Q. How do hydrogen bonding and crystal packing influence the compound’s solid-state stability and solubility?

- Answer : Graph set analysis (Etter’s rules) categorizes hydrogen bonds (e.g., motifs). Stronger intermolecular bonds (e.g., patterns) reduce solubility but enhance thermal stability. Solubility can be modulated via co-crystallization with succinic acid or PEG-based excipients .

Methodological Notes

- Synthetic Protocols : Prioritize anhydrous conditions for amide couplings to prevent hydrolysis .

- Data Interpretation : Cross-validate crystallographic data with spectroscopic results to resolve ambiguities (e.g., tautomerism in tetrazole rings) .

- Contradiction Mitigation : Use orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic IC) to confirm biological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.